2,3-Dimethyloxolan-3-amine
Overview
Description
2,3-Dimethyloxolan-3-amine is a cyclic secondary amine with a five-membered ring structure. It is also known by its IUPAC name, 2,3-dimethyltetrahydrofuran-3-amine. This compound has a molecular formula of C6H13NO and a molecular weight of 115.18 g/mol . It is typically stored at 4°C and is known for its high purity, often around 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyloxolan-3-amine can be achieved through various methods. One common approach involves the reaction of a nitrogen nucleophile with a carbon electrophile. For instance, the reaction of an alkyl halide with ammonia or a primary amine can yield the desired amine product . This method often requires two steps: the formation of a carbon-nitrogen bond followed by the removal of extraneous nitrogen substituents .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyloxolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can participate in nucleophilic substitution reactions, where it acts as a nucleophile .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl halides, aldehydes, ketones, and acid chlorides. The conditions for these reactions often involve the use of catalysts, controlled pH, and specific temperature settings to optimize the reaction rate and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes or ketones can yield imine derivatives, while reactions with acid chlorides can produce amides .
Scientific Research Applications
2,3-Dimethyloxolan-3-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be utilized in the development of pharmaceuticals and as a reagent in biochemical assays . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-dimethyloxolan-3-amine involves its interaction with various molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-dimethyloxolan-3-amine include other cyclic amines such as 2,2-dimethyloxolan-3-amine and various tetrahydrofuran derivatives . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: What sets this compound apart from its similar compounds is its specific ring structure and the presence of two methyl groups at the 2 and 3 positions. This unique configuration can influence its chemical behavior and its suitability for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dimethyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(2,7)3-4-8-5/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWLTIYDQWQSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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